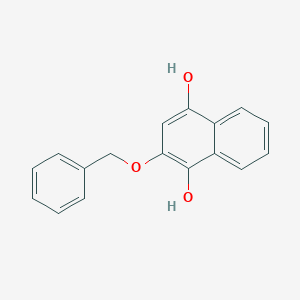
2-(Benzyloxy)naphthalene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)naphthalene-1,4-diol is an organic compound that belongs to the class of naphthalenes It features a naphthalene ring substituted with a benzyloxy group at the 2-position and hydroxyl groups at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)naphthalene-1,4-diol typically involves the following steps:
Starting Material: The synthesis begins with naphthalene-1,4-diol as the starting material.
Benzylation: The hydroxyl groups on the naphthalene-1,4-diol are protected by converting them into benzyloxy groups. This is achieved by reacting naphthalene-1,4-diol with benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate.
Deprotection: The benzyloxy groups are then selectively deprotected to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as large-scale benzylation and deprotection reactions, can be applied to produce this compound in bulk.
化学反应分析
Types of Reactions
2-(Benzyloxy)naphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones are the major products formed during oxidation.
Reduction: Dihydro derivatives are formed during reduction.
Substitution: Various substituted naphthalenes are formed depending on the nucleophile used.
科学研究应用
2-(Benzyloxy)naphthalene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Benzyloxy)naphthalene-1,4-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Signal Transduction: It may modulate signal transduction pathways by interacting with specific receptors or signaling molecules.
相似化合物的比较
Similar Compounds
2-(Methoxy)naphthalene-1,4-diol: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(Ethoxy)naphthalene-1,4-diol: Similar structure but with an ethoxy group instead of a benzyloxy group.
2-(Propoxy)naphthalene-1,4-diol: Similar structure but with a propoxy group instead of a benzyloxy group.
Uniqueness
2-(Benzyloxy)naphthalene-1,4-diol is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. The benzyloxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
88381-77-5 |
|---|---|
分子式 |
C17H14O3 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
2-phenylmethoxynaphthalene-1,4-diol |
InChI |
InChI=1S/C17H14O3/c18-15-10-16(20-11-12-6-2-1-3-7-12)17(19)14-9-5-4-8-13(14)15/h1-10,18-19H,11H2 |
InChI 键 |
OYEVJKLESGKQBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C(=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one}](/img/structure/B14381069.png)
![1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one)](/img/structure/B14381073.png)

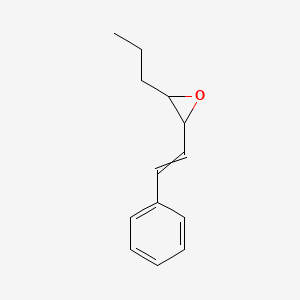
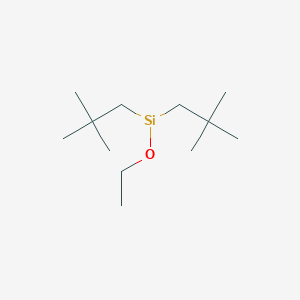
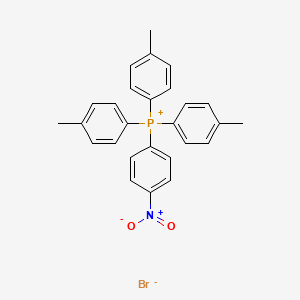
![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)

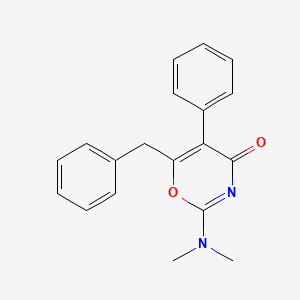
![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)

![1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate](/img/structure/B14381139.png)
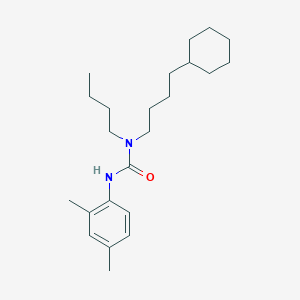
![8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14381153.png)
